molecular formula C13H8ClFO2S B1321729 4-Chloro-2-(4-fluorophenyl)sulfanylbenzoic acid CAS No. 54435-14-2

4-Chloro-2-(4-fluorophenyl)sulfanylbenzoic acid

Cat. No.: B1321729
CAS No.: 54435-14-2
M. Wt: 282.72 g/mol
InChI Key: SRXSESXCUUOFHP-UHFFFAOYSA-N
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Description

4-Chloro-2-(4-fluorophenyl)sulfanylbenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chloro group at the 4-position, a fluorophenylsulfanyl group at the 2-position, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(4-fluorophenyl)sulfanylbenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzoic acid and 4-fluorothiophenol as the primary starting materials.

    Formation of Intermediate: The 4-fluorothiophenol is reacted with a suitable base, such as sodium hydride, to form the corresponding thiolate anion.

    Nucleophilic Substitution: The thiolate anion is then reacted with 4-chlorobenzoic acid under nucleophilic substitution conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(4-fluorophenyl)sulfanylbenzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.

    Substitution: The chloro and fluorophenyl groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-2-(4-fluorophenyl)sulfanylbenzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(4-fluorophenyl)sulfanylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and fluorophenyl groups can enhance its binding affinity and specificity towards these targets. The sulfanyl group can participate in redox reactions, further modulating its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-fluorobenzoic acid: Similar structure but lacks the sulfanyl group.

    4-Chloro-2-fluorophenylboronic acid: Contains a boronic acid group instead of a carboxylic acid group.

    2-Chloro-5-chlorosulfonyl-4-fluorobenzoic acid: Contains an additional chlorosulfonyl group.

Uniqueness

4-Chloro-2-(4-fluorophenyl)sulfanylbenzoic acid is unique due to the presence of both chloro and fluorophenylsulfanyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-chloro-2-(4-fluorophenyl)sulfanylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFO2S/c14-8-1-6-11(13(16)17)12(7-8)18-10-4-2-9(15)3-5-10/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRXSESXCUUOFHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)SC2=C(C=CC(=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30605961
Record name 4-Chloro-2-[(4-fluorophenyl)sulfanyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30605961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54435-14-2
Record name 4-Chloro-2-[(4-fluorophenyl)sulfanyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30605961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1.28 g. (0.01 mol) of p-fluorothiophenol and 2.82 g. (0.01 mol) of 2-iodo-4-chlorobenzoic acid in 20 ml. of pyridine is added 1.3 g. (0.01 mol) of potassium carbonate, with stirring. Additional pyridine is added until solution is clear and then 0.3 g. of cuprous chloride is introduced. The resulting mixture is refluxed overnight, poured into ice-water, stirred and filtered. The aqueous solution is acidified and filtered. The solid is dissolved in 5% sodium bicarbonate solution and this solution is extracted with ether. The aqueous solution is acidified, extracted with ether and the washed, dried extract is concentrated to give 4-chloro-2-(4-fluorophenylthio)-benzoic acid, m.p. 204°-213° C. The latter (6.5 g., 0.023 mol) is heated for one hour with 105 g. of sulfuric acid to obtain 2-fluoro-6-chloro-9-thioxanthone, m.p 222°-224° C.
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